molecular formula C15H13NO5 B11767414 Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)acrylate

Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)acrylate

Cat. No.: B11767414
M. Wt: 287.27 g/mol
InChI Key: ISOKBFRRQLYGHM-CSKARUKUSA-N
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Description

Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)acrylate is a furan-based acrylate ester characterized by a 2-nitrophenyl substituent on the furan ring. This compound belongs to a broader class of aryl-substituted furan acrylates, which are pivotal intermediates in medicinal chemistry and materials science.

Properties

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

ethyl (E)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoate

InChI

InChI=1S/C15H13NO5/c1-2-20-15(17)10-8-11-7-9-14(21-11)12-5-3-4-6-13(12)16(18)19/h3-10H,2H2,1H3/b10-8+

InChI Key

ISOKBFRRQLYGHM-CSKARUKUSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C=CC1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation

The Knoevenagel reaction is the cornerstone of synthesizing α,β-unsaturated carbonyl compounds like this compound. This method involves the base-catalyzed condensation of a nitro-substituted aldehyde with an active methylene compound.

Procedure :

  • Reactants :

    • 5-(2-Nitrophenyl)furan-2-carbaldehyde (1.0 equiv).

    • Ethyl cyanoacetate (1.2 equiv).

  • Catalyst : Piperidine (10 mol%) and pyridine (co-solvent).

  • Conditions : Reflux in ethanol at 80°C for 2 hours.

  • Workup : Acidification with HCl, extraction with ethyl acetate, and column chromatography.

  • Yield : 88%.

Mechanistic Insights :

  • Piperidine deprotonates ethyl cyanoacetate, generating a nucleophilic enolate.

  • The enolate attacks the aldehyde’s carbonyl carbon, forming a β-hydroxy intermediate.

  • Spontaneous dehydration yields the α,β-unsaturated product.

Optimization Strategies :

  • Microwave Assistance : Reduces reaction time to 20 minutes with comparable yields (85–90%).

  • Solvent-Free Systems : Eliminate ethanol, using neat conditions at 100°C to improve atom economy.

Transition Metal-Catalyzed Coupling

Palladium and iron catalysts enable regioselective coupling of furan precursors with nitroaryl halides.

Iron-Catalyzed Protocol :

  • Reactants :

    • 5-Bromofuran-2-yl acrylate (1.0 equiv).

    • 2-Nitrobenzene boronic acid (1.5 equiv).

  • Catalyst : Fe(TCP)Cl (0.2 mol%) and PE-1 ligand (0.3 mol%).

  • Conditions : Toluene at 110°C, with syringe-pump addition of PMHS (reducing agent) over 15 hours.

  • Yield : 95%.

Advantages :

  • Tolerance for electron-withdrawing groups (e.g., nitro).

  • Scalable to gram quantities without yield erosion.

One-Pot Tandem Synthesis

A sequential approach combines furan ring formation and acrylate esterification in a single vessel.

Steps :

  • Furan Synthesis :

    • Cyclization of 2-nitrocinnamaldehyde with diethyl acetylenedicarboxylate under acidic conditions.

  • Acrylate Formation :

    • In situ esterification with ethanol and sulfuric acid.

  • Yield : 78% overall.

Key Benefit : Eliminates intermediate purification, reducing solvent waste.

Reaction Optimization and Scalability

Catalytic System Comparison

Catalyst Solvent Temp (°C) Time Yield
Piperidine/pyridineEthanol802 h88%
Fe(TCP)Cl/PE-1Toluene11015 h95%
Microwave (neat)None12020 min90%

Insights :

  • Transition metal systems offer superior yields but require intricate ligand design.

  • Microwave irradiation balances speed and efficiency for lab-scale synthesis.

Industrial-Scale Considerations

  • Continuous Flow Systems : Microreactors enhance heat/mass transfer, enabling >90% yield at 100 g/hour throughput.

  • Green Chemistry Metrics : Solvent-free Knoevenagel methods achieve an E-factor of 2.1 (vs. 8.5 for batch processes).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (300 MHz, CDCl₃): δ 8.13–8.02 (m, 2H, Ar–H), 7.65–7.58 (m, 1H, Ar–H), 7.52–7.45 (m, 1H, Ar–H), 6.89 (d, J = 16.2 Hz, 1H, CH=CH), 6.45 (d, J = 16.2 Hz, 1H, CH=CH), 4.28 (q, J = 7.1 Hz, 2H, OCH₂), 1.34 (t, J = 7.1 Hz, 3H, CH₃).

  • IR (cm⁻¹) : 1725 (C=O), 1630 (C=C), 1520 (NO₂ asym), 1350 (NO₂ sym).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) are commonly used.

    Substitution: Electrophilic reagents like bromine (Br₂) can be used for substitution reactions on the furan ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could produce various nitro-oxidized products.

Scientific Research Applications

Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)acrylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the furan ring can interact with biological macromolecules through π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

Compound Name Substituent on Furan Molecular Weight Key Properties References
Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)acrylate 2-Nitrophenyl 287.25 g/mol* Strong electron-withdrawing nitro group; potential for hydrogen bonding
Ethyl 3-(5-(2,4-dichlorophenyl)furan-2-yl)acrylate 2,4-Dichlorophenyl 310.16 g/mol Electron-withdrawing Cl groups; enhanced lipophilicity
Ethyl 3-(5-(4-nitrophenyl)furan-2-yl)acrylate 4-Nitrophenyl 287.25 g/mol* Para-nitro group; reduced steric hindrance compared to ortho-substituted analogs
Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate 5-Fluoro-2-hydroxyphenyl 210.20 g/mol Electron-withdrawing F and H-bond donor (OH); increased solubility in polar solvents
Ethyl 3-(furan-2-yl)acrylate None (unsubstituted) 166.17 g/mol Simpler structure; higher reactivity in polymerization

*Calculated based on analogous structures.

  • Electronic Effects : The 2-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, polarizing the furan-acrylate system. This contrasts with 2,4-dichlorophenyl (electron-withdrawing but less polar than nitro) and hydroxyphenyl (electron-donating via resonance) substituents .
  • Crystallinity and Hydrogen Bonding : Nitro groups facilitate intermolecular O–H⋯O and C–H⋯O interactions, as observed in related benzofuran acetate derivatives . In contrast, chlorinated analogs (e.g., 2,4-dichlorophenyl) exhibit weaker hydrogen-bonding capacity but greater hydrophobic packing .

Biological Activity

Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)acrylate is a furan derivative that exhibits notable biological activities, making it a subject of interest in medicinal chemistry. The compound's structure includes a furan ring substituted at the 5-position with a 2-nitrophenyl group and an ethyl acrylate moiety. This unique arrangement contributes to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties

Research indicates that compounds similar to this compound possess significant antimicrobial properties. In vitro studies have shown that these derivatives can effectively inhibit the growth of various pathogens. For instance, derivatives with similar structures have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . Furthermore, they exhibit substantial antibiofilm activity, outperforming established antibiotics like Ciprofloxacin in preventing biofilm formation .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Preliminary findings suggest that it may interact with specific biological targets, inhibiting key enzymes involved in cancer progression. For example, certain derivatives have shown IC50 values ranging from 6.59 to 12.51 μM against triple-negative breast cancer cell lines . The mechanism of action appears to involve the generation of reactive oxygen species (ROS), which can induce oxidative stress and lead to apoptosis in cancer cells .

Enzyme Inhibition

This compound has been reported to inhibit critical enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR . This inhibition is significant as it suggests potential applications in developing new antimicrobial and anticancer therapies.

The biological activity of this compound can be attributed to its ability to generate ROS through redox reactions involving the nitrophenyl group. These ROS can disrupt cellular functions, leading to cell death. Additionally, the furan ring may interact with proteins and enzymes within the cell, modulating their activity and affecting various cellular pathways .

Comparative Analysis of Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructureUnique Features
Ethyl 3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)acrylateStructureContains chloro and nitro groups; potential for enhanced reactivity
Ethyl 3-(furan-2-yl)propionateStructureSimpler structure without complex substituents; differing chemical properties
(2E)-3-[5-(2-Methylphenyl)-2-furyl]acrylic acidStructureVariation in substitution pattern; different electronic properties

This table highlights how this compound stands out due to its combination of functional groups, which significantly influences its reactivity and potential applications compared to other similar compounds.

Case Studies

Several studies have documented the biological activities of furan derivatives, including this compound:

  • Antimicrobial Evaluation : A study assessed various derivatives for their antimicrobial efficacy against common pathogens. The findings indicated that certain derivatives exhibited superior activity compared to traditional antibiotics, suggesting their potential as new therapeutic agents .
  • Anticancer Research : Another investigation focused on the cytotoxic effects of furan derivatives on cancer cell lines. The results showed promising anticancer properties, particularly against triple-negative breast cancer cells, highlighting their potential role in cancer therapy .
  • Enzyme Inhibition Studies : Research also explored the inhibitory effects on enzymes critical for bacterial survival and cancer cell proliferation. The results demonstrated significant inhibition rates, further supporting the pharmacological potential of these compounds .

Q & A

What synthetic methodologies are optimal for preparing Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)acrylate?

Answer:
The compound can be synthesized via Knoevenagel condensation between 5-(2-nitrophenyl)furan-2-carbaldehyde and ethyl cyanoacetate or acrylate derivatives. Key steps include:

  • Reaction conditions : Use of a base (e.g., sodium ethoxide) in ethanol under reflux, with dropwise addition of reactants to control exothermicity .
  • Purification : Column chromatography (silica gel, hexane/EtOAC eluent) is critical to isolate the pure product, as demonstrated in analogous syntheses of methyl 2-cyano-3-[5-(2-nitrophenoxy)-2-furyl]acrylate .
  • Yield optimization : Stirring duration (1–48 hours) and temperature (room temperature to 80°C) significantly impact diastereoselectivity and purity .

How can the structure of this compound be confirmed?

Answer:
Structural confirmation requires a multi-technique approach:

  • X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve bond lengths/angles and confirm stereochemistry .
  • Spectroscopy :
    • ¹H/¹³C NMR : Compare chemical shifts with structurally similar furan acrylates (e.g., δ ~6.5–7.5 ppm for furan protons, δ ~165 ppm for ester carbonyls) .
    • Elemental analysis : Validate empirical formula (e.g., C, H, N percentages within 0.3% of theoretical values) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

How do substituents on the phenyl ring influence the compound’s biological activity?

Answer:
The 2-nitrophenyl group enhances electron-withdrawing effects, potentially increasing reactivity in biological systems. Comparative studies with analogs reveal:

  • Fluorine substitution : Compounds like Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate show improved binding to inflammatory targets (e.g., COX-2) due to increased electronegativity .
  • Hydroxyl groups : Introduce hydrogen-bonding interactions but may reduce metabolic stability .
  • Trifluoromethyl groups : Enhance lipophilicity and bioavailability, as seen in (2E)-3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}acrylic acid .
Substituent Biological Impact Example Compound
2-NitroElectron withdrawal, redox activityTarget compound
5-FluoroEnhanced enzyme inhibitionEthyl 3-(5-fluoro-2-hydroxyphenyl)acrylate
3,4-DimethoxyIncreased solubility2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5-methoxyphenyl furan-2-carboxylate

What strategies resolve contradictions between crystallographic and spectroscopic data?

Answer:

  • Cross-validation : Use NMR to verify solution-phase conformation (e.g., NOESY for spatial proximity) and X-ray for solid-state structure .
  • Dynamic effects : Account for temperature-dependent NMR shifts (e.g., furan ring puckering) that may conflict with static crystallographic data .
  • Refinement software : SHELXL’s TWIN/BASF commands can model twinning or disorder in crystals, resolving discrepancies in bond parameters .

What is the reaction mechanism for forming the acrylate moiety in this compound?

Answer:
The acrylate group forms via Wittig-Horner-Emmons reaction or Knoevenagel condensation :

  • Wittig mechanism : A phosphonate ylide reacts with 5-(2-nitrophenyl)furan-2-carbaldehyde, producing the E-isomer selectively due to steric hindrance .
  • Knoevenagel : Base-mediated deprotonation of ethyl cyanoacetate generates a nucleophilic enolate, which attacks the aldehyde carbonyl, followed by dehydration .
  • E/Z Selectivity : Polar aprotic solvents (e.g., DMF) and elevated temperatures favor the thermodynamically stable E-isomer .

How to design structure-activity relationship (SAR) studies for this compound?

Answer:

Derivatization : Synthesize analogs with varying substituents (e.g., halogens, methoxy, nitro) at the phenyl or furan positions .

Biological testing :

  • In vitro assays : Measure IC₅₀ against target enzymes (e.g., kinases, proteases) .
  • Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity .

Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with active sites .

What challenges arise in analyzing the nitro group’s effects on photophysical properties?

Answer:

  • Quenching effects : The nitro group’s strong electron-withdrawing nature may reduce fluorescence, complicating UV/Vis or fluorescence spectroscopy .
  • Comparative studies : Use fluorinated analogs (e.g., Ethyl 3-(2,5-difluorophenyl)acrylate) as controls to isolate nitro-specific effects .
  • Theoretical calculations : DFT (e.g., Gaussian 09) models electronic transitions and excited-state behavior .

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